molecular formula C5H8ClF2N3O B2956616 [3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride CAS No. 2230800-04-9

[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride

Cat. No.: B2956616
CAS No.: 2230800-04-9
M. Wt: 199.59
InChI Key: MRFFEBABEKHKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is a fluorinated small molecule featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 1,1-difluoroethyl group. The methanamine moiety is linked to the 5-position of the heterocyclic ring and exists as a hydrochloride salt to enhance solubility. The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle known for its metabolic stability and ability to engage in hydrogen bonding, making it a common scaffold in medicinal chemistry . The 1,1-difluoroethyl substituent introduces both lipophilic and electron-withdrawing effects, which may influence pharmacokinetic properties such as bioavailability and metabolic resistance .

Properties

IUPAC Name

[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3O.ClH/c1-5(6,7)4-9-3(2-8)11-10-4;/h2,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFFEBABEKHKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC(=N1)CN)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the oxadiazole moiety, coupled with a difluoroethyl group, suggests diverse pharmacological properties that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C5H6F2N3OC_5H_6F_2N_3O with a molecular weight of approximately 179.12 g/mol. The compound's structural characteristics include:

  • Oxadiazole Ring : Known for its electrophilic properties, which can facilitate interactions with biological targets.
  • Difluoroethyl Group : Enhances chemical stability and bioavailability.

Biological Activity Overview

Research indicates that compounds containing oxadiazole moieties exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Studies have shown that oxadiazoles can possess significant antibacterial and antifungal properties.
  • Anticancer Potential : Preliminary investigations suggest that this class of compounds may inhibit tumor growth through various mechanisms, including modulation of signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential to influence receptor activity related to various physiological processes.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited substantial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be in the range of 32–128 µg/mL for different strains.

CompoundMIC (µg/mL)Target Organism
[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine HCl64E. coli
Similar Oxadiazole Derivative32S. aureus

Anticancer Activity

In vitro studies conducted on human cancer cell lines revealed that this compound exhibited cytotoxic effects. The compound was tested against HeLa (cervical cancer) and A549 (lung cancer) cells with IC50 values indicating significant antiproliferative activity.

Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
A54920Cell cycle arrest

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound. Potential areas for exploration include:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.

Comparison with Similar Compounds

Structural Features

The target compound is compared to analogs with varying substituents on the 1,2,4-oxadiazole ring (Table 1). Key structural differences include:

  • Alkyl vs. Fluorinated Alkyl Substituents : The ethyl group in [(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride () lacks the electronegativity and metabolic stability conferred by the 1,1-difluoroethyl group in the target compound. Fluorination may reduce oxidative metabolism, extending half-life .
  • Aromatic vs. Aliphatic Substituents : Compounds like (3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride () and N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride () feature aromatic groups, enabling π-π interactions with biological targets but increasing molecular weight and lipophilicity .

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Weight XLogP3* Hydrogen Bonding (Donor/Acceptor) Notable Features
[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride 1,1-Difluoroethyl ~199.5 Not reported 1 / 4 Fluorination enhances metabolic stability
[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride () Ethyl 141.17 0.4 1 / 4 Simpler alkyl chain; lower lipophilicity
(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride () p-Tolyl 225.67 Not reported 1 / 4 Aromatic group for π-π interactions
(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride () Thiophen-2-ylmethyl 231.7 Not reported 1 / 5 Sulfur atom alters electronic profile
N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride () Phenyl ~221.68 Not reported 1 / 4 N-methylation reduces basicity

Physicochemical Properties

  • Hydrogen Bonding: All compounds retain one hydrogen bond donor (amine group), but heterocyclic substituents (e.g., thiophene in ) introduce additional acceptors, possibly improving target engagement .
  • Molecular Weight : The target compound (~199.5 g/mol) is lighter than analogs with bulky substituents (e.g., 231.7 g/mol for ), which may favor better bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves cyclization of a nitrile precursor with hydroxylamine under acidic conditions, followed by functionalization of the oxadiazole ring. For example, analogous compounds (e.g., [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine) use a two-step protocol: (1) nitrile condensation with hydroxylamine hydrochloride, and (2) amine protection/deprotection steps . Purity validation requires HPLC (≥95% purity) coupled with mass spectrometry (e.g., ESI-MS for molecular ion confirmation) and 1^1H/13^13C NMR to verify structural integrity .

Q. How can the structural and electronic properties of the 1,2,4-oxadiazole ring be experimentally characterized?

  • Methodological Answer : X-ray crystallography (using SHELX software for refinement ) resolves the oxadiazole ring’s planarity and bond lengths. Vibrational spectroscopy (FT-IR) identifies characteristic C=N and N-O stretches (e.g., 1600–1650 cm1^{-1} for C=N). Computational methods (DFT at B3LYP/6-311+G(d,p)) predict electron density distribution, aiding in understanding the ring’s electron-withdrawing effects .

Q. What strategies mitigate hydrolysis or degradation of the hydrochloride salt during storage?

  • Methodological Answer : Stability studies under varying humidity/temperature (e.g., 25°C/60% RH vs. 40°C/75% RH) identify optimal storage conditions. Lyophilization improves long-term stability for hygroscopic salts. Analytical monitoring via TLC or HPLC detects degradation products (e.g., free amine or oxadiazole ring-opening byproducts) .

Advanced Research Questions

Q. How do substituents on the oxadiazole ring (e.g., 1,1-difluoroethyl) influence pharmacological activity?

  • Methodological Answer : Comparative SAR studies using analogs (e.g., 3-(trifluoromethyl)- or 3-methyl-substituted oxadiazoles ) assess bioactivity. In vitro assays (e.g., receptor binding or enzyme inhibition) paired with logP/logD measurements quantify lipophilicity changes. For example, the 1,1-difluoroethyl group may enhance metabolic stability by reducing cytochrome P450-mediated oxidation .

Q. What computational models predict the compound’s interaction with biological targets (e.g., S1P receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand-receptor interactions. Use crystal structures of homologous targets (e.g., PDB: 3V2Y for S1P receptors) to validate binding poses. Free energy perturbation (FEP) calculations quantify binding affinity differences between substituents .

Q. How can contradictory spectroscopic data (e.g., 1^1H NMR splitting patterns) be resolved?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., amine proton exchange). Variable-temperature NMR (VT-NMR) or deuterated solvent screening (D2_2O vs. DMSO-d6_6) clarifies exchange effects. 2D NMR (COSY, HSQC) assigns overlapping signals, especially near the oxadiazole ring .

Q. What experimental designs validate the hydrochloride salt’s role in enhancing solubility without affecting bioavailability?

  • Methodological Answer : Phase-solubility diagrams (Higuchi method) compare free base vs. salt solubility in biorelevant media (e.g., FaSSIF/FeSSIF). In vivo PK studies in rodent models measure AUC and Cmax_{max} differences. Solid-state characterization (PXRD, DSC) confirms salt formation and polymorphic stability .

Key Research Challenges

  • Synthetic Scalability : Multi-step syntheses risk low yields (e.g., <40% in final coupling steps). Flow chemistry may improve efficiency .
  • Biological Assay Design : Off-target effects of the 1,1-difluoroethyl group require counter-screening against unrelated receptors (e.g., GPCR panels) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.